molecular formula C20H27F2N5O B7033266 N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide

Cat. No.: B7033266
M. Wt: 391.5 g/mol
InChI Key: OKUPQFIRBNOGAZ-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide is a compound of significant interest in various scientific fields. It possesses a unique structure comprising an imidazole ring with a dimethylamino group, a fluoro-substituted phenyl ring, and a piperidine carboxamide moiety.

Properties

IUPAC Name

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O/c1-25(2)19-23-12-15(26(19)3)13-24-20(28)27-10-8-14(9-11-27)18(22)16-6-4-5-7-17(16)21/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUPQFIRBNOGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N(C)C)CNC(=O)N2CCC(CC2)C(C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide, several key steps are involved:

  • Imidazole Formation: : The imidazole ring with the dimethylamino group can be synthesized via a cyclization reaction of suitable precursors under acidic or basic conditions.

  • Phenyl Fluorination: : Introduction of the fluorine atoms to the phenyl ring typically involves nucleophilic aromatic substitution reactions, often using reagents like fluorine gas or organic fluorides.

  • Piperidine Carboxamide Formation: : The final step involves coupling the imidazole and fluoro-phenyl intermediates with a piperidine carboxamide derivative. This is typically achieved through amide bond formation using coupling reagents like EDC or DCC.

Industrial Production Methods

Scaling up for industrial production requires optimization of each step to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistency and efficiency. Purification methods including crystallization, distillation, and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the dimethylamino group, potentially forming N-oxide derivatives.

  • Reduction: : Reduction reactions can target the fluoro-substituted phenyl ring or the imidazole ring, leading to defluorination or ring saturation.

  • Substitution: : Nucleophilic substitution reactions are common, particularly on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or KMnO4.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Strong nucleophiles like NaNH2 or organometallic reagents.

Major Products Formed

The major products from these reactions include:

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Partially or fully reduced rings.

  • Substitution: : Variously substituted phenyl derivatives.

Scientific Research Applications

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide is notable for its applications in multiple scientific disciplines:

  • Chemistry: : Used as a reagent for studying complex organic reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor antagonist.

  • Medicine: : Explored for therapeutic properties in treating conditions like cancer or neurological disorders.

  • Industry: : Applied in materials science for creating advanced polymers or coatings due to its unique chemical properties.

Mechanism of Action

Mechanism

The compound exerts its effects through interaction with specific molecular targets. It often binds to enzyme active sites or receptor proteins, influencing their activity.

Molecular Targets and Pathways

  • Enzymes: : Inhibits enzymes by binding to their active sites.

  • Receptors: : Acts as an antagonist or agonist at certain receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide is unique compared to similar compounds due to its specific combination of functional groups.

Similar Compounds

  • N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-phenylpiperidine-1-carboxamide: : Lacks the fluoro-substitutions.

  • N-[[2-(amino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide: : Lacks the dimethyl group.

Each of these compounds exhibits distinct chemical behaviors and applications, but the dual fluoro-substitution and dimethylamino-imidazole structure of this compound makes it particularly versatile and potent in various research contexts.

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